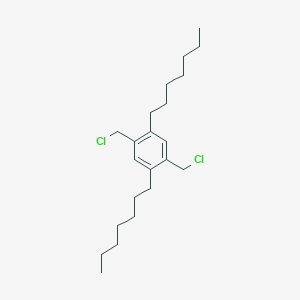
1,4-Bis(chloromethyl)-2,5-diheptylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(chloromethyl)-2,5-diheptylbenzene is an organic compound with the molecular formula C20H34Cl2 It belongs to the class of aromatic hydrocarbons and is characterized by the presence of two chloromethyl groups and two heptyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(chloromethyl)-2,5-diheptylbenzene typically involves the chloromethylation of 2,5-diheptylbenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to ensure complete chloromethylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(chloromethyl)-2,5-diheptylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups, converting the compound into 1,4-dimethyl-2,5-diheptylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of methylated derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(chloromethyl)-2,5-diheptylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(chloromethyl)-2,5-diheptylbenzene involves its ability to undergo chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various applications, from synthesis to biological interactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: Involves pathways that modify the oxidation state of the compound, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1,4-Bis(chloromethyl)-2,5-diheptylbenzene can be compared with other similar compounds such as:
1,4-Bis(chloromethyl)benzene: Lacks the heptyl groups, making it less hydrophobic and less bulky.
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains methoxy groups instead of heptyl groups, altering its electronic properties and reactivity.
1,4-Bis(chloromethyl)-naphthalene: Features a naphthalene ring instead of a benzene ring, affecting its aromaticity and chemical behavior.
Uniqueness: The presence of heptyl groups in this compound imparts unique hydrophobic properties and steric effects, distinguishing it from other chloromethylated aromatic compounds
Propiedades
Número CAS |
141123-78-6 |
|---|---|
Fórmula molecular |
C22H36Cl2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1,4-bis(chloromethyl)-2,5-diheptylbenzene |
InChI |
InChI=1S/C22H36Cl2/c1-3-5-7-9-11-13-19-15-22(18-24)20(16-21(19)17-23)14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 |
Clave InChI |
GCKRIWINTDXVOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC(=C(C=C1CCl)CCCCCCC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


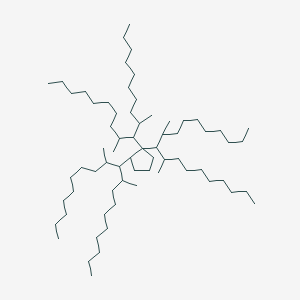
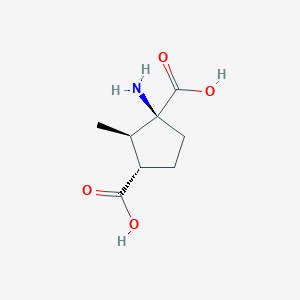
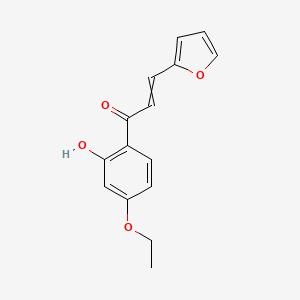
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)


![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
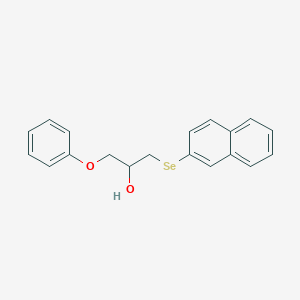

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

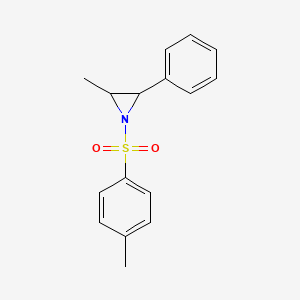
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)

